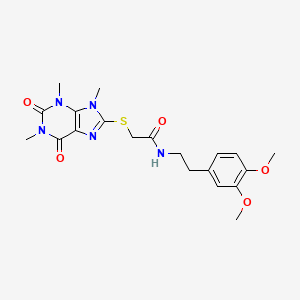

![molecular formula C11H8N2O3 B2712658 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 694507-52-3](/img/structure/B2712658.png)

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

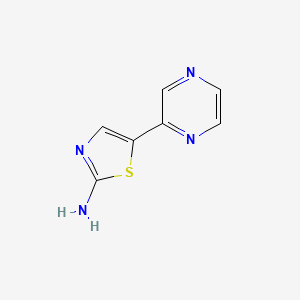

“1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C11H8N2O3 . It has a molecular weight of 216.19 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound .Applications De Recherche Scientifique

Antitumor Activity

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid derivatives exhibit significant antitumor activities. For instance, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole has shown potent in vitro antitumor activity against MCF-7 and HL-60 cells (Chen, Wang, & Su, 2012).

Synthesis of Fused Heteroaromatic Frameworks

This compound is also involved in novel anionic annelation tactics for constructing fused heteroaromatic frameworks, such as the synthesis of 4-substituted pyrazolo[3,4-c]quinolines and 1,4-dihydrochromeno[4,3-c]pyrazoles (Pawlas et al., 2001).

Functionalization and Cyclization Reactions

This compound derivatives are also used in functionalization and cyclization reactions, contributing to the development of various novel compounds (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Synthesis of Condensed Pyrazoles

The compound plays a role in the synthesis of condensed pyrazoles, for example, in the one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines (Sadat-Ebrahimi et al., 2016).

Preparation of Peptide Bond Replacements

Derivatives of this compound are used in the preparation of orthogonally protected amino acids, which serve as replacements for peptide bonds in various chemical syntheses (Jones, Seager, & Elsegood, 2011).

Coordination Chemistry

These compounds are also significant in the field of coordination chemistry, particularly in the synthesis and structural characterization of mononuclear CuII/CoII coordination complexes (Radi et al., 2015).

Optical and Morphological Properties

In materials science, this compound derivatives are utilized for synthesizing thin films with potential optoelectronic applications. These films exhibit unique optical and morphological properties (Cetin, Korkmaz, & Bildirici, 2018).

Propriétés

IUPAC Name |

2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCZBCRICIYZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)

![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)